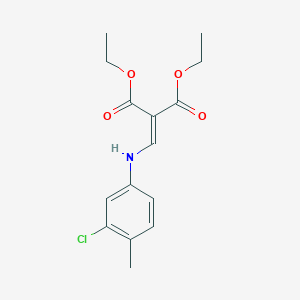

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, also known as this compound, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 287.7 g/mol. This compound has a melting point of 119-122 °C and is soluble in alcohols and ethers. This compound is a versatile reagent used in organic synthesis and is also a useful intermediate in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly Formation

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (DAM) derivatives play a significant role in forming supramolecular assemblies through non-covalent interactions. Studies of DAM derivatives have revealed the presence of strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motif S11 (6). These interactions are influenced by chloro and nitro substitutions, impacting the molecular conformation and bonding strengths. Such insights are crucial in understanding the compound's role in molecular assembly and design (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis and Applications in Polymerization

This compound is also significant in the synthesis of various quinoline derivatives, which have biological activities like antiviral, immunosuppressive, and anticancer properties. The method of synthesizing this compound at room temperature offers potential for industrial-scale production, particularly for its application in the synthesis of biological active compounds (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018). Additionally, its use as an initiator in polymerization of methyl methacrylate at room temperature with high yields signifies its relevance in polymer science (Bıçak & Özeroğlu, 2001).

Role in Synthesis of Small Molecule Anticancer Drugs

The compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its nitrogen-containing water-soluble carboxylic acid feature is particularly significant in the development of new anticancer treatments. The development of efficient and rapid synthesis methods for such intermediates is crucial for advancing cancer therapy (Xiong et al., 2018).

Catalytic Applications in Polymerization

Furthermore, the compound has applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. Al complexes bearing derivatives of this compound have shown high catalytic activity and efficiency, demonstrating its potential in the field of catalytic polymerization (Chang et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBWDWUCUPQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428460 |

Source

|

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103976-11-0 |

Source

|

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)